molecular formula C10H8F6O B1329421 Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)- CAS No. 2010-61-9

Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)-

Cat. No. B1329421
CAS RN: 2010-61-9
M. Wt: 258.16 g/mol
InChI Key: AOAVZPXKNQAALI-UHFFFAOYSA-N
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Description

The compound "Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)-" is not directly mentioned in the provided papers. However, the papers discuss related benzene derivatives and their chemical properties, which can provide insights into the analysis of similar compounds. The first paper describes the synthesis of ruthenium complexes with benzene as part of the ligand structure, which could offer some context in terms of benzene derivatives' reactivity and coordination chemistry . The second paper discusses a benzene derivative used as a catalyst for synthesizing pyrazol derivatives, indicating the versatility of benzene-based compounds in synthetic chemistry .

Synthesis Analysis

The synthesis of benzene derivatives can involve various strategies, including catalytic processes and condensation reactions. In the first paper, benzene-ruthenium complexes are synthesized using a 'Click' reaction, which is a popular method for constructing complex molecules with high specificity and yield . The second paper outlines the synthesis of a benzene derivative by reacting phloroglucinol with chlorosulfonic acid, demonstrating another approach to modifying benzene rings . These methods could potentially be adapted for the synthesis of "Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)-".

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial for their reactivity and application. The first paper provides detailed information on the molecular structure of benzene-ruthenium complexes, including bond lengths and the spatial arrangement of substituents, which is described as a piano stool type . This information is essential for understanding how modifications to the benzene ring, such as the addition of trifluoromethyl groups, might affect the overall molecular geometry and electronic properties.

Chemical Reactions Analysis

Benzene derivatives can participate in various chemical reactions, as evidenced by the papers. The first paper reports on the catalytic activity of benzene-ruthenium complexes in oxidation and transfer hydrogenation reactions, suggesting that benzene derivatives can be effective catalysts . The second paper describes the use of a benzene-based catalyst for the synthesis of bis(pyrazol) derivatives through condensation reactions . These findings highlight the reactivity of benzene derivatives and their potential applications in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure and substituents. While the papers do not directly discuss "Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)-", they do provide insights into the properties of related compounds. For instance, the ruthenium complexes in the first paper exhibit efficient catalytic properties under various conditions, which could be related to the electronic effects of the benzene ring and its substituents . The second paper's catalyst shows excellent yields and eco-friendly reaction conditions, indicating that benzene derivatives can be designed to have desirable properties for synthetic applications .

Scientific Research Applications

1. Synthesis of Functionalized Benzene Derivatives

Research by Dmowski and Piasecka-Maciejewska (1998) involved the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives including bis(trifluoromethyl)benzyl alcohol. This method is significant for the synthesis of functionalized benzene derivatives, which are valuable in diverse chemical applications (Dmowski & Piasecka-Maciejewska, 1998).

2. Organobismuth Compounds in Synthetic Chemistry

Chen, Yamamoto, and Akiba (1995) reported on the preparation of a hypervalent organobismuth compound using bis(trifluoromethyl)benzenemethanol derivatives. Such compounds have potential applications in synthetic chemistry, particularly in reactions involving bismuth-based catalysts (Chen, Yamamoto, & Akiba, 1995).

3. Advancements in Polymer Chemistry

Wang, Zhao, and Li (2012) synthesized a new aromatic diamine containing trifluoromethyl and methyl groups from 4-(trifluoromethyl)benzaldehyde, contributing to the development of fluorinated polyimides with excellent solubility and thermal stability. This research is crucial for advancements in polymer chemistry, especially in the production of materials with specific optical and mechanical properties (Wang, Zhao, & Li, 2012).

4. Catalytic Applications in Organic Synthesis

Research on various catalytic applications, such as the alkoxycarbonylation of alkenes, has been explored using derivatives of bis(trifluoromethyl)benzenes. This includes the development of advanced catalyst systems that improve activity and broaden the range of feedstocks in industrial processes (Dong et al., 2017).

5. Fluorination Reactions

Parsons (1972) studied the fluorination of 1,3-bis-(trifluoromethyl)benzene, producing lightly fluorinated aromatic products. This research provides insights into the mechanistic aspects of fluorination reactions, which are fundamental in the production of fluorinated organic compounds (Parsons, 1972).

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c1-6-2-4-7(5-3-6)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAVZPXKNQAALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062102
Record name 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)-

CAS RN

2010-61-9
Record name 4-Methyl-α,α-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
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Record name 2-(p-Tolyl)hexafluoroisopropanol
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Record name Benzenemethanol, 4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)-
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Record name 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
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Record name 2-(P-TOLYL)HEXAFLUOROISOPROPANOL
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